molecular formula C17H24F2N4O2 B2920155 N-{[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine CAS No. 2380168-43-2

N-{[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine

Cat. No.: B2920155
CAS No.: 2380168-43-2
M. Wt: 354.402
InChI Key: OAHSGDANFPUZAV-UHFFFAOYSA-N
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Description

N-{[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a difluorocyclobutane ring, a piperidine ring, and a pyrazine ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine typically involves multiple steps, including the formation of the difluorocyclobutane ring, the piperidine ring, and the pyrazine ring. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions. For example, the Suzuki–Miyaura coupling reaction is often employed to form carbon-carbon bonds in the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Sodium hydroxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine shares structural similarities with other pyrazine derivatives and piperidine-containing compounds.
  • Difluorocyclobutane derivatives: Compounds with similar difluorocyclobutane rings.

    Piperidine derivatives: Compounds containing the piperidine ring structure.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct ring systems, which may confer unique chemical and biological properties not found in simpler compounds.

Properties

IUPAC Name

(3,3-difluorocyclobutyl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F2N4O2/c1-22(14-15(25-2)21-6-5-20-14)11-12-3-7-23(8-4-12)16(24)13-9-17(18,19)10-13/h5-6,12-13H,3-4,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHSGDANFPUZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)C(=O)C2CC(C2)(F)F)C3=NC=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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